

# An In-depth Technical Guide to 2-Formylfuran-5-boronic acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2-Formylfuran-5-boronic acid**

Cat. No.: **B159145**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2-Formylfuran-5-boronic acid** (CAS No: 27329-70-0), a versatile bifunctional reagent. Its unique structure, incorporating a furan ring, a formyl group, and a boronic acid moiety, makes it a valuable building block in organic synthesis and medicinal chemistry.

## Core Properties and Data

**2-Formylfuran-5-boronic acid** is an organic compound that typically appears as a beige to brown or white to off-white solid powder.<sup>[1][2]</sup> It is soluble in polar solvents such as alcohols, though it is noted to be insoluble in water.<sup>[1][3]</sup> The presence of both a reactive aldehyde (formyl) group and a boronic acid group allows for a wide range of chemical transformations.<sup>[3]</sup> <sup>[4]</sup>

Table 1: Physicochemical Properties of **2-Formylfuran-5-boronic acid**

| Property          | Value                                                           | References   |
|-------------------|-----------------------------------------------------------------|--------------|
| Molecular Formula | C <sub>5</sub> H <sub>5</sub> BO <sub>4</sub>                   | [3][5][6][7] |
| Molecular Weight  | 139.90 g/mol                                                    | [5][7]       |
| CAS Number        | 27329-70-0                                                      | [1][3][6]    |
| Appearance        | Beige to brown powder; White to off-white solid                 | [1][2]       |
| Melting Point     | 136 °C (decomposes)                                             | [1][7]       |
| IUPAC Name        | (5-formylfuran-2-yl)boronic acid                                | [5]          |
| Synonyms          | 5-Formyl-2-furanylboronic acid,<br>5-Formyl-2-furanboronic acid | [3]          |

## Applications in Research and Drug Development

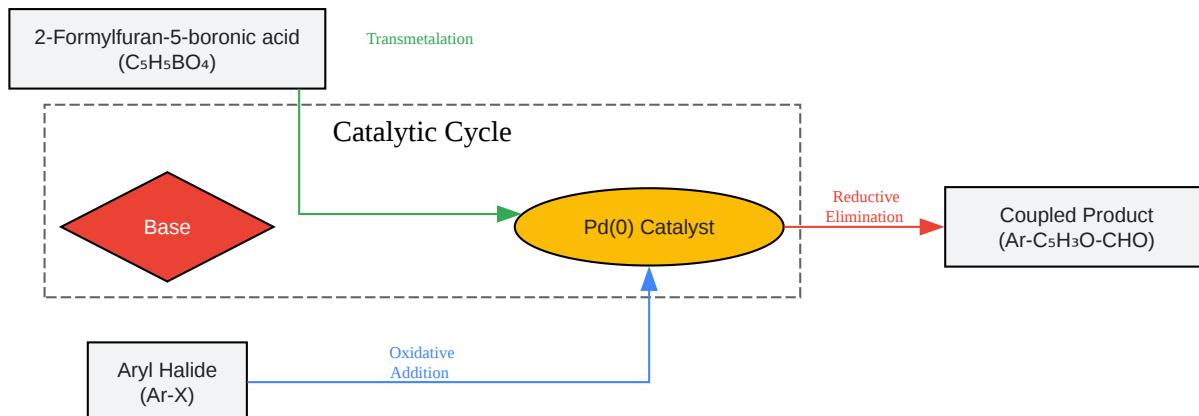
The primary utility of **2-Formylfuran-5-boronic acid** lies in its role as an intermediate in the synthesis of complex organic molecules.

- **Suzuki-Miyaura Cross-Coupling Reactions:** The boronic acid group is a key participant in palladium-catalyzed Suzuki-Miyaura coupling reactions.[2][8] This reaction is fundamental for creating carbon-carbon bonds, a critical step in assembling the complex molecular architectures of many pharmaceutical compounds.[4][8]
- **Drug Discovery Intermediate:** This compound is a crucial intermediate in the synthesis of a variety of biologically active molecules.[4] It is notably used as an intermediate for Lapatinib, a targeted therapy drug.[8] Furthermore, it is a reactant in the synthesis of inhibitors for HIF-1, HIV-1 integrase, and epidermal growth factor receptors (EGFR).[4][7]
- **Materials Science:** It serves as a reactant in the synthesis of stable dye-sensitized solar cells.[1]

The furan ring is a common structural motif in many natural products and pharmaceuticals, and the formyl group offers a site for further chemical modification through reactions like reduction

or condensation, enhancing its versatility.[2]

## Experimental Protocols


A documented method for the synthesis of **2-Formylfuran-5-boronic acid** is outlined below.[1] This process involves the protection of the formyl group, lithiation, borylation, and subsequent deprotection/hydrolysis.

### Synthesis of **2-Formylfuran-5-boronic acid**[1]

- Reaction Setup: Under a nitrogen atmosphere, add 20.16 g (0.118 mol) of 2-(diethoxymethyl)furan, 33.4 g (0.177 mol) of triisopropyl borate, and 40 mL of anhydrous tetrahydrofuran (THF) to a dry 500 mL three-necked flask equipped with a mechanical stirrer and an internal thermometer.
- Cooling: Cool the reaction mixture to an internal temperature of -10 °C.
- Addition of LDA: While maintaining the temperature between -10 °C and 0 °C, slowly add 84 mL of a 1.84 M solution of Lithium Diisopropylamide (LDA) in THF over a period of 1 hour.
- Quenching: Upon completion of the addition, transfer the reaction mixture via cannula to a pre-cooled aqueous hydrochloric acid solution (prepared by mixing 33 mL of concentrated hydrochloric acid and 55 mL of water). Ensure the temperature does not exceed 30 °C during this process.
- Isolation: Cool the resulting tan slurry to 0 °C and filter the solid product.
- Washing: Wash the filter cake twice with 20 mL of cold water.
- Drying: Dry the collected solid in a vacuum oven at 40 °C to yield the final product, **2-Formylfuran-5-boronic acid**.

## Visualized Pathway: Suzuki-Miyaura Coupling

The following diagram illustrates the fundamental role of **2-Formylfuran-5-boronic acid** in a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for forming C-C bonds.



[Click to download full resolution via product page](#)

Caption: Suzuki-Miyaura coupling reaction workflow.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Formylfuran-5-boronic acid | 27329-70-0 [chemicalbook.com]
- 2. 2-Formylfuran-5-boronic acid - Career Henan Chemical Co. [coreychem.com]
- 3. CAS 27329-70-0: 2-Formylfuran-5-boronic acid | CymitQuimica [cymitquimica.com]
- 4. nbino.com [nbino.com]
- 5. 5-Formylfuran-2-boronic acid | C<sub>5</sub>H<sub>5</sub>BO<sub>4</sub> | CID 2734355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pschemicals.com [pschemicals.com]
- 7. 5-甲醛基呋喃-2-硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. nbino.com [nbino.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Formylfuran-5-boronic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b159145#2-formylfuran-5-boronic-acid-molecular-weight-and-formula>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)